molecular formula C8H10N2O4 B14335213 Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate CAS No. 106584-67-2

Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate

Cat. No.: B14335213
CAS No.: 106584-67-2
M. Wt: 198.18 g/mol
InChI Key: JLTMIMCKRPAGDO-UHFFFAOYSA-N
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Description

Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate is a heterocyclic compound with significant importance in medicinal chemistry and organic synthesis. This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The presence of the carbamoyl and carboxylate groups makes it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 3-amino-3-methylbutanoate with diethyl oxalate under acidic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of drugs with antimicrobial and anticancer properties.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways. These interactions contribute to its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • Ethyl 3-methyl-1,2-oxazole-4-carboxylate
  • Ethyl 5-carbamoyl-1,2-oxazole-4-carboxylate
  • Ethyl 3-methyl-1,2-oxazole-5-carboxylate

Comparison: Ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate is unique due to the presence of both carbamoyl and carboxylate groups on the oxazole ring. This structural feature enhances its reactivity and versatility in chemical synthesis compared to similar compounds .

Properties

CAS No.

106584-67-2

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 5-carbamoyl-3-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-3-13-8(12)5-4(2)10-14-6(5)7(9)11/h3H2,1-2H3,(H2,9,11)

InChI Key

JLTMIMCKRPAGDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(=O)N

Origin of Product

United States

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